molecular formula C12H8F2N2O B1498460 5-(3,4-Difluorophenyl)nicotinamide CAS No. 1125429-25-5

5-(3,4-Difluorophenyl)nicotinamide

Cat. No.: B1498460
CAS No.: 1125429-25-5
M. Wt: 234.2 g/mol
InChI Key: NCOZZFIXPIWKDQ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)nicotinamide (CAS 1125429-25-5) is a nicotinamide derivative with the molecular formula C12H8F2N2O and a molecular weight of 234.20 . As a member of the nicotinamide family, this compound is of significant interest in biochemical and pharmaceutical research, particularly in studies related to nicotinamide adenine dinucleotide (NAD+) pathways . NAD+ is a fundamental redox coenzyme integral to over 500 enzymatic reactions, including cellular energy metabolism (ATP production), mitochondrial respiration, and DNA repair mechanisms . Research into novel nicotinamide analogues like this compound is crucial for exploring new modulators of NAD+ biosynthesis and function, with potential implications for investigating age-related diseases, metabolic syndromes, and inflammatory conditions . The presence of the 3,4-difluorophenyl moiety may influence the compound's bioavailability and interaction with enzymatic targets, making it a valuable probe for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with care, noting the associated safety warnings for its potential effects on specific organs or if ingested . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-difluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOZZFIXPIWKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653840
Record name 5-(3,4-Difluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125429-25-5
Record name 5-(3,4-Difluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3,4 Difluorophenyl Nicotinamide and Its Analogs

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound is contingent on the preparation of key precursors and intermediates. This involves creating a reactive form of the nicotinic acid moiety and preparing the difluorophenyl component for coupling.

Nicotinoyl Chloride Synthesis Pathways

The amide group of nicotinamide (B372718) is commonly formed from a more reactive carboxylic acid derivative, such as an acyl chloride. The conversion of nicotinic acid to nicotinoyl chloride is a standard procedure in organic synthesis. This activation is necessary because the direct reaction between a carboxylic acid and an amine is often inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt. fishersci.co.uk

The preparation of the acyl chloride can be achieved in situ by treating the carboxylic acid with a chlorinating agent in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uk Common reagents for this transformation are listed in the table below.

Table 1: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

ReagentChemical FormulaByproductsNotes
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)A widely used and effective reagent; byproducts are gaseous, simplifying purification. libretexts.org
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)Highly reactive and useful for sensitive substrates; reactions can often be run at lower temperatures. fishersci.co.uk
Phosphorus PentachloridePCl₅POCl₃, HCl(g)A strong chlorinating agent, though the byproduct (phosphoryl chloride) is a high-boiling liquid that may require careful separation.

The choice of reagent can depend on the scale of the reaction and the stability of the starting material. For instance, reports on related structures like 2-chloronicotinoyl chloride note its potential instability, which may favor methods that allow for its immediate use without isolation. nih.gov

Introduction of Difluorophenyl Moieties

The 3,4-difluorophenyl group is typically introduced using an organometallic reagent in a cross-coupling reaction. The most crucial precursor for this step is (3,4-difluorophenyl)boronic acid, a staple reagent for Suzuki-Miyaura coupling. coompo.comsigmaaldrich.com

The synthesis of arylboronic acids is well-established. A general approach involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. For (3,4-difluorophenyl)boronic acid, the synthesis would commence from 1-bromo-3,4-difluorobenzene. This aryl bromide is first converted to the corresponding Grignard reagent, (3,4-difluorophenyl)magnesium bromide, by reacting it with magnesium turnings in an anhydrous ether like THF. This Grignard reagent is then added to a solution of trimethyl borate at low temperatures. Subsequent hydrolysis with an acid, such as sulfuric acid, yields the desired (3,4-difluorophenyl)boronic acid. orgsyn.orggoogle.com

Alternatively, (3,4-difluorophenyl)magnesium bromide is commercially available and can be used in other coupling reactions, though the Suzuki coupling with the boronic acid derivative is more common for this type of transformation. hymasynthesis.com

Coupling Reactions for Nicotinamide Formation

Amide Bond Formation Strategies

The final step in one synthetic pathway is the formation of the amide bond from the precursor 5-(3,4-difluorophenyl)nicotinic acid. chemscene.combldpharm.com This transformation can be accomplished via several methods.

Via Acyl Chloride: The nicotinic acid derivative can first be converted to the corresponding acyl chloride using a reagent like thionyl chloride. This highly reactive intermediate is then treated with a concentrated solution of ammonia (B1221849) to form the primary amide, 5-(3,4-difluorophenyl)nicotinamide. The reaction is typically rapid and exothermic. libretexts.org A stoichiometric excess of ammonia is used to neutralize the hydrogen chloride byproduct. libretexts.org

Direct Amidation with Coupling Reagents: To avoid the handling of potentially unstable acyl chlorides, direct amidation of the carboxylic acid is often preferred. This method uses coupling reagents to activate the carboxylic acid in situ, allowing it to react directly with an amine source. Carbodiimides are a prominent class of coupling reagents. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond with high yields. fishersci.co.uk

Table 2: Common Coupling Reagents for Direct Amide Synthesis

ReagentAbbreviationByproductKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDC or EDACWater-soluble ureaByproduct is easily removed by aqueous workup, simplifying purification. fishersci.co.uk
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Highly effective, but the DCU byproduct is a solid that must be removed by filtration. fishersci.co.uk
DiisopropylcarbodiimideDICDiisopropylurea (DIU)Similar to DCC, but the DIU byproduct can sometimes be easier to remove. fishersci.co.uk

Other modern amidation methods involve generating phosphonium (B103445) salts in situ to act as activating agents for the carboxylic acid, which can proceed at room temperature in good to excellent yields. nih.gov

Suzuki Coupling Applications in Pyridine (B92270) Ring Functionalization

The key carbon-carbon bond between the pyridine and difluorophenyl rings is most efficiently formed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups. nih.gov

The general strategy involves coupling an aryl halide or triflate with an organoborane compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, the reaction would couple a 5-substituted nicotinamide derivative with (3,4-difluorophenyl)boronic acid. A common and practical precursor for the nicotinamide portion is a 5-halonicotinic acid derivative, such as 5-bromonicotinic acid or its ester.

A representative synthetic sequence is as follows:

Suzuki Coupling: 5-Bromonicotinic acid (or its methyl/ethyl ester) is reacted with (3,4-difluorophenyl)boronic acid. sigmaaldrich.com

Amidation: If an ester was used, the resulting 5-(3,4-difluorophenyl)nicotinate is hydrolyzed to the carboxylic acid and then converted to the target amide as described in section 2.2.1. Alternatively, the amide can be formed directly from the ester by ammonolysis.

The success of the Suzuki coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

Table 3: Typical Components for Suzuki-Miyaura Coupling Reactions

ComponentExamplesPurpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Source of the active Pd(0) catalyst. nih.gov
Ligand SPhos, XPhos, PPh₃Stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often highly effective. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Essential for the transmetalation step of the catalytic cycle. nih.gov
Solvent Toluene/H₂O, Dioxane, DMFThe choice of solvent affects solubility and reaction temperature. Often a mixture of an organic solvent and water is used. nih.gov

Research on analogous structures, such as the synthesis of 5-trifluoromethoxy-substituted nicotinamide from 3-bromo-5-trifluoromethoxypyridine, demonstrates the utility of palladium-catalyzed reactions for functionalizing the 5-position of the pyridine ring. researchgate.net

Targeted Chemical Modifications and Functionalization

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. Functionalization can be targeted at several positions.

Amide Group Reactions: The amide functional group itself can undergo further reactions. It can be hydrolyzed back to the corresponding carboxylic acid, 5-(3,4-difluorophenyl)nicotinic acid, under acidic or basic conditions. libretexts.org Additionally, the amide can be reduced to the corresponding amine, [5-(3,4-difluorophenyl)pyridin-3-yl]methanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Aromatic Ring Substitution: Both the pyridine and the difluorophenyl rings are subject to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609), but reactions can still occur under specific conditions. The difluorophenyl ring is also deactivated by the electron-withdrawing fluorine atoms.

Precursor Functionalization: An alternative strategy is to functionalize a precursor, such as 5-(3,4-difluorophenyl)nicotinonitrile. The nitrile group is versatile and can be oxidized to a carboxylic acid or reduced to a primary amine, providing alternative routes to derivatives.

These modifications allow for the creation of a library of related compounds, enabling structure-activity relationship studies in various research contexts. nih.govnih.gov

Strategies for Substituent Variation

The introduction of diverse substituents on the phenyl ring of 5-phenylnicotinamide (B189816) analogs is most efficiently achieved by utilizing a variety of substituted phenylboronic acids in a Suzuki coupling reaction. lookchem.com This strategy allows for significant structural diversification, starting from a common 5-halopyridine precursor.

The foundational method involves the palladium-catalyzed coupling of a 5-bromonicotinate ester with an arylboronic acid. lookchem.com The reaction is sensitive to steric hindrance in the arylboronic acid component. lookchem.com The choice of catalyst and reaction conditions can be optimized to improve yields; for instance, catalysts like tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from palladium(II) acetate (B1210297) and tri-o-tolylphosphine (B155546) have been used effectively. lookchem.com The reaction is typically carried out in a biphasic solvent system, such as benzene and aqueous sodium carbonate, or in a polar aprotic solvent like DMF with an amine base. lookchem.com

Once the 5-aryl-nicotinate ester is formed, it can be converted to the final nicotinamide. This transformation is a standard procedure in organic synthesis. Methods for amide bond formation can include activating the corresponding carboxylic acid (obtained from ester hydrolysis) with reagents like thionyl chloride or using peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comnih.gov

The following table illustrates the synthesis of various 5-arylnicotinate analogs using the Suzuki coupling methodology, showcasing the versatility in substituent patterns on the phenyl ring.

Table 1: Synthesis of 5-Aryl Nicotinate Analogs via Suzuki Coupling This table is interactive. You can sort and filter the data.

Arylboronic Acid Substituent Catalyst System* Method** Product Yield (%) Reference
4-Methoxy A A Methyl 5-(4-methoxyphenyl)nicotinate 95 lookchem.com
3-Amino A A Methyl 5-(3-aminophenyl)nicotinate 75 lookchem.com
3-Nitro A A Methyl 5-(3-nitrophenyl)nicotinate 88 lookchem.com
4-Methyl A A Methyl 5-(4-methylphenyl)nicotinate 96 lookchem.com
2-Methyl A A Methyl 5-(2-methylphenyl)nicotinate 75 lookchem.com
3-Fluoro B B Methyl 5-(3-fluorophenyl)nicotinate 80 lookchem.com
4-Fluoro A A Methyl 5-(4-fluorophenyl)nicotinate 92 lookchem.com
3,4-Dimethoxy A A Methyl 5-(3,4-dimethoxyphenyl)nicotinate 95 lookchem.com
3-Trifluoromethyl A A Methyl 5-(3-trifluoromethylphenyl)nicotinate 91 lookchem.com
4-Cyano B B Methyl 5-(4-cyanophenyl)nicotinate 78 lookchem.com

\Catalyst A = Pd(PPh₃)₄; Catalyst B = Pd(OAc)₂ and (P(o-tol)₃)₂·Et₃N* \*Method A = Benzene/2M Na₂CO₃, reflux; Method B = DMF/Et₃N, 100 °C*

Solid-phase organic synthesis (SPOS) has also been employed to generate libraries of 5-substituted nicotinic acid derivatives. researchgate.net This approach involves attaching 5-bromonicotinic acid to a resin support, followed by a Suzuki coupling reaction with various boronic acids, and subsequent cleavage from the resin to yield the desired products in high purity. researchgate.net

Synthesis of Heterocyclic Ring Analogs

The synthesis of analogs where the phenyl group of this compound is replaced by a heterocyclic ring follows similar strategic principles, primarily employing palladium-catalyzed cross-coupling reactions. The Suzuki coupling is again a prominent method, utilizing heterocyclic boronic acids as coupling partners. mdpi.comlookchem.comnih.gov

For example, furanboronic acids have been successfully coupled with methyl 5-bromonicotinate to yield the corresponding 5-heteroarylnicotinates. lookchem.com The reaction conditions may require adjustment depending on the specific heterocycle. Similarly, the synthesis of 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles has been accomplished through Suzuki coupling of 5-bromoindazoles with the respective heteroaryl boronic acids, demonstrating the applicability of this method to different core structures. mdpi.com

Alternative palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to introduce alkynyl-heterocycles. nih.gov For instance, 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be reacted with various (hetero)arylacetylenes. The resulting 3-alkynyl-5-bromo intermediate can then undergo a subsequent Suzuki coupling to introduce a different aryl or heteroaryl group at the 5-position, providing access to complex, disubstituted heterocyclic systems. nih.gov

The construction of more complex, fused heterocyclic analogs often involves multi-step synthetic sequences. These can include intramolecular dehydrogenative coupling reactions to form new rings, such as the synthesis of 5,6-dihydrophenanthridines from N-aryl-2-aminobiphenyl precursors. mdpi.com Multi-component reactions also offer an efficient pathway to novel heterocyclic structures that can be considered analogs. nih.gov

The following table provides examples of the synthesis of nicotinamide analogs where a heterocyclic ring is present at the 5-position, prepared using Suzuki coupling.

Table 2: Synthesis of 5-Heterocyclic Nicotinate Analogs This table is interactive. You can sort and filter the data.

Heterocyclic Boronic Acid Starting Material Catalyst System* Conditions Product Yield (%) Reference
Furan-2-boronic acid Methyl 5-bromonicotinate B DMF/Et₃N, 100 °C Methyl 5-(furan-2-yl)nicotinate 65 lookchem.com
Furan-3-boronic acid Methyl 5-bromonicotinate B DMF/Et₃N, 100 °C Methyl 5-(furan-3-yl)nicotinate 82 lookchem.com
Thiophene-2-boronic acid Methyl 5-bromonicotinate A Benzene/2M Na₂CO₃, reflux Methyl 5-(thiophen-2-yl)nicotinate 95 lookchem.com
N-Boc-pyrrole-2-boronic acid 5-Bromo-1-ethyl-1H-indazole Pd(dppf)Cl₂ DME/K₂CO₃, 80 °C 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole 85 mdpi.com
Thiophene-2-boronic acid 5-Bromo-1-ethyl-1H-indazole Pd(dppf)Cl₂ DME/K₂CO₃, 80 °C 1-Ethyl-5-(thiophen-2-yl)-1H-indazole 88 mdpi.com

\Catalyst A = Pd(PPh₃)₄; Catalyst B = Pd(OAc)₂ and (P(o-tol)₃)₂·Et₃N*

Molecular Mechanisms of Action and Target Identification for 5 3,4 Difluorophenyl Nicotinamide Analogs

Enzymatic Inhibition and Activation Studies (In Vitro)

In vitro enzymatic assays are crucial for determining the direct effects of a compound on specific enzyme activity, providing insights into its mechanism of action. Research into nicotinamide (B372718) analogs has unveiled their potential to modulate several key enzyme systems.

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). patsnap.complos.org Cells synthesize NAD+ through several pathways, including the salvage pathway which recycles nicotinamide. nih.gov Many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway, making its enzymes attractive therapeutic targets. patsnap.combenthamscience.combpsbioscience.com

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN). patsnap.comnih.gov Due to its overexpression in various cancers and the high demand for NAD+ in tumor cells, NAMPT has become a major target for drug discovery. bpsbioscience.comnih.gov Inhibition of NAMPT depletes cellular NAD+ pools, leading to metabolic collapse and cell death in cancer cells. patsnap.complos.orgresearchgate.net

A number of potent NAMPT inhibitors based on the nicotinamide scaffold have been developed, including well-studied compounds like FK866 (APO866) and CHS-828. nih.govnih.govnih.gov The general mechanism for these inhibitors involves the nicotinamide head of the molecule binding to the enzyme's active site, mimicking the natural substrate. The rest of the molecule, often a tail containing various substituted rings, extends into an adjacent tunnel-shaped cavity, and modifications in this region heavily influence the inhibitor's potency and pharmacological properties. patsnap.comresearchgate.net

While direct experimental data on the NAMPT inhibitory activity of 5-(3,4-difluorophenyl)nicotinamide is not prominently available in current literature, structure-activity relationship (SAR) studies of related 5-phenylnicotinamide (B189816) analogs provide valuable insights. The introduction of a phenyl ring at the 5-position of the nicotinamide core is a known strategy in the design of NAMPT inhibitors. The specific substitutions on this phenyl ring are critical for determining inhibitory potency. For instance, SAR optimization of various analogs has shown that electronic and steric properties of the substituents can drastically alter the binding affinity for NAMPT. researchgate.netnih.gov The difluoro substitution on the phenyl ring in this compound would significantly alter the electronic properties of the ring, which could influence its interaction with residues within the enzyme's binding pocket. However, without specific in vitro testing, its precise inhibitory constant (IC50) against NAMPT remains undetermined.

Compound/AnalogTarget EnzymeIC50 ValueCell LineReference
FK866 NAMPT~1 nMVarious nih.gov
CHS-828 NAMPTNanomolar rangeVarious nih.govnih.gov
OT-82 NAMPT2.89 ± 0.47 nMHematopoietic tumors nih.gov
GNE-617 NAMPTPotent (specific value not stated)Imidazopyridines nih.gov
Compound 15 (pyridylurea analog) NAMPT0.025 nMA2780 (ovarian) nih.gov
Compound 5 (from recent advances) NAMPT41.8 ± 4.1 nM(in vitro enzyme) nih.gov

This table presents data for well-characterized NAMPT inhibitors to provide context for the inhibitory potential of nicotinamide analogs. Data for this compound is not currently available.

NAD+ Synthetase (NadE or NADSYN1) is the terminal enzyme in the de novo and Preiss-Handler pathways of NAD+ synthesis. It catalyzes the amidation of nicotinic acid adenine dinucleotide (NAAD) to form NAD+. nih.gov While NAMPT inhibitors block the salvage pathway, cancer cells can sometimes evade their effects by upregulating these alternative synthesis routes. nih.gov Therefore, inhibiting enzymes in these pathways, such as NADSYN1, presents another potential strategy for cancer therapy.

Currently, there is a lack of published in vitro studies evaluating the inhibitory effect of this compound or its close analogs on NAD+ synthetase. Research on small molecule inhibitors for NADSYN1 is less extensive compared to the vast body of work on NAMPT inhibitors.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in epigenetic regulation and other cellular processes. They are grouped into several classes. Class III HDACs, known as sirtuins, are unique in that their deacetylase activity is dependent on NAD+. nih.gov Nicotinamide, the byproduct of the sirtuin-catalyzed deacetylation reaction, is a natural feedback inhibitor of sirtuins. princeton.edu It functions as a noncompetitive inhibitor by binding to a conserved pocket and promoting a reverse base-exchange reaction at the expense of deacetylation. princeton.edu

Given that nicotinamide itself is a sirtuin inhibitor, its analogs are frequently investigated for this activity. Research has led to the development of potent and selective sirtuin inhibitors based on the nicotinamide scaffold. For example, extensive SAR studies on compounds like 5-((3-amidobenzyl)oxy)nicotinamides have yielded potent inhibitors of SIRT2, a sirtuin isoform implicated in neurodegenerative diseases and cancer. nih.govnih.gov

There is no specific research available detailing the in vitro inhibitory activity of this compound against any sirtuin or other HDAC class. The presence of the nicotinamide core suggests a potential for sirtuin inhibition, but the impact of the 5-(3,4-difluorophenyl) substituent on binding and selectivity against the seven different human sirtuin isoforms (SIRT1-7) would need to be determined experimentally.

Compound/AnalogTarget EnzymeIC50 ValueNotesReference
Nicotinamide Sirtuins (general)36.7 ± 1.3 µM (SIRT3)Natural feedback inhibitor tocris.com (from related search)
EX 527 SIRT1Selective- tocris.com
AK 7 SIRT2SelectiveBrain penetrant tocris.com
SirReal2 SIRT2Selective- tocris.com
5-((3-amidobenzyl)oxy) nicotinamides SIRT2Potent and SelectiveVaries with substitution nih.gov

This table shows examples of sirtuin inhibitors to illustrate the activity of nicotinamide-based compounds. Specific data for this compound is not available.

To fully characterize a compound's mechanism of action, it is often screened against a panel of other enzymes, particularly those relevant to cancer and inflammation. These can include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and enzymes in the arachidonic acid pathway like Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). Dual inhibition of COX-2 and 5-LOX is considered a valuable strategy for developing anti-inflammatory agents with potentially improved safety profiles. nih.gov Furthermore, some studies have linked 5-LOX inhibition to suppressed VEGF-induced angiogenesis, suggesting a potential crosstalk between these pathways. nih.gov

A review of the scientific literature reveals no in vitro studies that have assessed the inhibitory activity of this compound against VEGFR-2, COX-1, COX-2, or 5-LOX. Therefore, its potential effects on these important therapeutic targets remain unknown.

Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathway Modulation

Receptor Binding and Modulation (In Vitro)

Beyond enzymatic inhibition, small molecules can exert their effects by binding to and modulating the function of cellular receptors. In vitro receptor binding assays are used to determine a compound's affinity (often expressed as a dissociation constant, Kd, or an IC50 value from competition assays) for a specific receptor. nih.gov

There is no direct evidence from published in vitro studies to indicate that this compound binds to or modulates any specific receptor. Its primary expected mechanism, based on its structure, would be through interaction with enzyme active sites, particularly those that recognize nicotinamide.

Interestingly, a related area of research has shown that the enzyme NAMPT itself, when secreted from cells (extracellular NAMPT or eNAMPT), can act as a damage-associated molecular pattern (DAMP) by binding to and activating Toll-like receptor 4 (TLR4), triggering inflammatory signaling. nih.gov This demonstrates a link between the NAD+ salvage pathway and receptor-mediated signaling. However, this is a function of the enzyme acting as a ligand, not the action of a small molecule inhibitor like this compound.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Research

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse group of ligand-gated ion channels that are crucial for fast synaptic transmission in the nervous system. frontiersin.org These receptors are pentameric structures, meaning they are composed of five subunits. frontiersin.orgnih.govguidetopharmacology.org In mammals, there are 17 identified nAChR subunits (α1-10, β1-4, γ, δ, and ε), which can assemble in various combinations to form a wide array of receptor subtypes with distinct properties and localizations. frontiersin.orgguidetopharmacology.org

The α subunits are characterized by the presence of two adjacent cysteine residues in the ligand-binding domain, a feature absent in β subunits. guidetopharmacology.org The binding site for acetylcholine and other ligands is located at the interface between an α subunit and its adjacent partner. guidetopharmacology.org nAChRs are broadly classified into muscle-type and neuronal-type receptors. wikipedia.org Neuronal nAChRs can be either homomeric (composed of only one type of α subunit, like α7) or heteromeric (combinations of different α and β subunits). frontiersin.org

The diverse assembly of these subunits leads to a wide range of pharmacological and functional profiles, making nAChRs important therapeutic targets for various neurological and psychiatric conditions. frontiersin.orgacnp.org Research into ligands that can selectively target specific nAChR subtypes is an active area of drug discovery.

Voltage-Gated Sodium Channel (NaV1.8) Inhibition Mechanisms

Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells like neurons. researchgate.netnih.gov The NaV1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia. nih.govnih.govwikipedia.org This restricted expression pattern makes NaV1.8 an attractive target for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. researchgate.netpatsnap.com

NaV1.8 plays a significant role in the transmission of pain signals, particularly in chronic and neuropathic pain states. researchgate.net The channel is responsible for a significant portion of the inward sodium current that underlies the upstroke of the action potential in these sensory neurons. nih.gov Inhibiting NaV1.8 can therefore reduce the excitability of these neurons and decrease the sensation of pain. patsnap.com

Recent research has focused on developing selective inhibitors of NaV1.8. For instance, a series of compounds based on a nicotinamide scaffold have been designed and synthesized, leading to the identification of selective NaV1.8 inhibitors with analgesic properties. nih.gov These inhibitors act by blocking the influx of sodium ions through the channel, thereby dampening the pain signal. patsnap.com

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Research

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ion channel. nih.govwikipedia.org Encoded by the CFTR gene, this protein is primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and digestive tract. nih.govwikipedia.orgnih.gov

Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in cystic fibrosis (CF), a common and life-threatening genetic disorder. wikipedia.orgnih.gov These mutations can affect the protein in several ways, including its production, folding, trafficking to the cell surface, and channel function. nih.gov The most common mutation, ΔF508, leads to a misfolded protein that is targeted for degradation and does not reach the cell membrane. nih.gov

The primary function of CFTR is to regulate the viscosity of mucus and other secretions. youtube.com When CFTR is dysfunctional, the transport of chloride and water is impaired, leading to thick, sticky mucus that can obstruct airways and ducts, causing the characteristic symptoms of CF, such as recurrent lung infections and pancreatic insufficiency. nih.govyoutube.com

Research into CFTR modulators aims to correct the underlying molecular defects. Potentiators are a class of drugs that enhance the function of CFTR channels that are already present at the cell surface, but have defective gating. These molecules work by increasing the probability that the channel is open, thereby allowing more chloride ions to flow through.

Modulation of Cellular Pathways (In Vitro/Preclinical Cell Models)

Cellular Energy Metabolism Regulation

Cellular energy metabolism is a fundamental process that relies heavily on the coenzyme nicotinamide adenine dinucleotide (NAD+). nih.govcreative-proteomics.com NAD+ exists in both an oxidized (NAD+) and a reduced (NADH) form and plays a central role in redox reactions, shuttling electrons to the electron transport chain for the production of ATP, the cell's primary energy currency. nih.gov Maintaining a balanced NAD+/NADH ratio is crucial for normal cellular function. nih.gov

Nicotinamide, a form of vitamin B3, is a key precursor for the synthesis of NAD+. nih.govnih.gov By increasing the intracellular pool of NAD+, nicotinamide can influence cellular energy levels. medsci.orgresearchgate.net This is particularly important under conditions of cellular stress, such as exposure to UV radiation, where ATP levels can be depleted. nih.gov Studies have shown that nicotinamide can prevent this UV-induced energy decline. nih.gov

The regulation of cellular energy by nicotinamide and its derivatives has implications for various cellular processes that are energy-dependent.

DNA Repair Pathway Influence

The integrity of the genome is constantly challenged by DNA-damaging agents, such as UV radiation. mdpi.com Cells have evolved sophisticated DNA repair mechanisms to counteract this damage. mdpi.com One of the key players in the DNA damage response is the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Upon detecting DNA strand breaks, PARP-1 becomes activated and uses NAD+ as a substrate to synthesize poly(ADP-ribose) polymers, which in turn recruit other DNA repair proteins to the site of damage. nih.gov

Nicotinamide, as a precursor to NAD+, plays a significant role in this process. nih.gov By ensuring a sufficient supply of NAD+, nicotinamide supports the activity of PARP-1 and enhances DNA repair. nih.govnih.gov Research has demonstrated that nicotinamide can increase the rate of excision repair, a major pathway for removing UV-induced DNA damage. nih.gov It has also been shown to reduce the formation of common UV-induced DNA lesions, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG). nih.gov

Furthermore, the process of DNA repair is energetically demanding, requiring ATP. omicsonline.org By preserving cellular energy levels, nicotinamide can indirectly support the efficiency of DNA repair pathways. nih.govomicsonline.org

Preclinical Biological Activity and Potential Applications of 5 3,4 Difluorophenyl Nicotinamide Analogs Non Human in Vitro/in Vivo Research

Anticancer Research in Cell Lines and Animal Models

Nicotinamide (B372718) analogs have emerged as promising candidates in oncology research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. nih.govniscpr.res.in Preclinical in vitro studies have shown that these derivatives can inhibit the proliferation of cancer cells, including human breast (MCF-7), cervical (HeLa), colon (HCT-116, HT29), and lung (A549, H1299) cancer cell lines. nih.govresearchgate.netejmo.org The anticancer potential of these compounds is often attributed to their ability to interact with key biological targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comnih.govnih.gov

For instance, certain novel nicotinamide derivatives have shown potent anti-proliferative activities against HCT-116 and HepG2 cell lines, with IC50 values comparable to the established anticancer drug sorafenib. nih.gov One derivative, compound 8 in a specific study, was identified as a particularly strong cytotoxic agent against HCT-116 and HepG2 cells, with IC50 values of 5.4 µM and 7.1 µM, respectively. mdpi.com Another study highlighted a trifluoromethyl substituted pyridine (B92270) analog of nicotinamide that demonstrated significant activity against MCF-7 and HeLa cell lines, with IC50 values of 8.70 µM and 8.97 µM. researchgate.net The integration of nicotinamide and diamide (B1670390) scaffolds into a single molecule has also yielded compounds with good cytotoxic activities against lung cancer cell lines. nih.gov

In Vitro Anticancer Activity of Nicotinamide Analogs
Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
Compound 10HCT-116 (Colon)15.4 nih.gov
Compound 10HepG2 (Liver)9.8 nih.gov
Compound 7HCT-116 (Colon)15.7 nih.gov
Compound 7HepG2 (Liver)15.5 nih.gov
Compound 8HCT-116 (Colon)5.4 mdpi.com
Compound 8HepG2 (Liver)7.1 mdpi.com
Trifluoromethyl substituted pyridine analogue (5i)MCF-7 (Breast)8.70 ± 0.23 researchgate.net
Trifluoromethyl substituted pyridine analogue (5i)HeLa (Cervical)8.97 ± 0.31 researchgate.net
Compound N4MCF-7 (Breast)12.1 niscpr.res.in

Beyond direct cytotoxicity, certain nicotinamide derivatives exhibit immunomodulatory properties that can contribute to their anticancer effects. nih.govnih.gov Inflammation is closely linked to cancer progression, with cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) playing key roles. nih.gov Nicotinamide itself has been reported to be a potent modulator of several proinflammatory cytokines. nih.gov

Preclinical studies have investigated the ability of novel nicotinamide analogs to alter the levels of these immunomodulatory proteins in cancer cells. For example, in HCT-116 colon cancer cells, specific derivatives have been shown to significantly reduce the expression of TNF-α and IL-6. nih.govnih.gov Compound 7 and Compound 10, for example, reduced TNF-α levels by 81.6% and 84.5%, respectively. nih.govnih.gov Another analog, Compound 8, caused a marked decrease in the level of TNF-α (92.37%) in HCT-116 cells. mdpi.com This ability to suppress pro-inflammatory cytokines suggests that these compounds could help counteract the inflammatory microenvironment that supports tumor growth. nih.gov These findings highlight the potential of nicotinamide derivatives as agents that not only kill cancer cells directly but also modulate the immune response. mdpi.comnih.govnih.gov

Immunomodulatory Effects of Nicotinamide Analogs on HCT-116 Cells
CompoundTarget CytokinePercentage Reduction (%)Reference
Compound 7TNF-α81.6 nih.govnih.gov
Compound 10TNF-α84.5 nih.govnih.gov
Compound 7IL-688.4 nih.govnih.gov
Compound 10IL-660.9 nih.govnih.gov
Compound 8TNF-α92.37 mdpi.com
Compound 8IL-6Non-significant mdpi.com

The evaluation of therapeutic candidates in animal models is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo efficacy of potential anticancer agents. nih.govnih.gov Studies on various compounds have demonstrated the utility of these models in evaluating tumor growth inhibition and the impact on tumor vascularity. nih.govpostersessiononline.eu For instance, research on DC101, a VEGFR-2 inhibitor, showed significant tumor growth inhibition in xenograft models of hepatocellular carcinoma with high expression of alpha-fetoprotein (AFP). postersessiononline.eu Similarly, other studies have successfully used xenograft models to show tumor regression and radiosensitization effects of different therapeutic agents. nih.govresearchgate.net While these studies establish the methodology, specific in vivo data for 5-(3,4-Difluorophenyl)nicotinamide analogs in xenograft models were not detailed in the available search results.

Antimicrobial Research

The chemical scaffold of nicotinamide has proven to be a versatile platform for the development of novel antimicrobial agents. nih.govnih.govnih.gov Analogs have been synthesized and tested against a wide spectrum of pathogens, including fungi and bacteria, demonstrating the broad potential of this class of compounds in addressing infectious diseases. niscpr.res.innih.govnih.gov

Fungal infections represent a significant threat to human health, and the emergence of drug resistance necessitates the discovery of new antifungal agents. nih.gov Nicotinamide derivatives have been identified as a promising class of compounds in this area. nih.govnih.gov

A series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans, a common cause of fungal infections. nih.gov Among the tested compounds, one analog, designated 16g, was found to be highly active, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314. nih.gov This compound also showed potent activity against six fluconazole-resistant strains of C. albicans (MIC values ranging from 0.125 to 1 μg/mL) and moderate activity against other Candida species and Cryptococcus neoformans. nih.gov Further investigation revealed that compound 16g exerts its effect by disrupting the fungal cell wall. nih.gov Other research has also shown that different nicotinamide derivatives possess moderate to favorable antifungal activities against various plant-pathogenic and human-pathogenic fungi. nih.govresearchgate.net

In Vitro Antifungal Activity of Nicotinamide Analogs
Compound/AnalogFungal SpeciesMIC Value (µg/mL)Reference
Compound 16gCandida albicans SC53140.25 nih.gov
Compound 16gFluconazole-resistant C. albicans (6 strains)0.125 - 1 nih.gov
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideRhizoctonia solaniModerate Activity nih.gov
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideSclerotinia sclerotiorumModerate Activity nih.gov
Nicotinamide (Vitamin B3)Candida albicansModerate Activity nih.gov

Nicotinamide analogs have also been investigated for their antibacterial properties. A study on substituted phenylfuranylnicotinamidines revealed activity against both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com The MIC values for these compounds against strains like Staphylococcus aureus, Bacillus megaterium, Escherichia coli, and Pseudomonas aeruginosa were in the range of 10–20 μM. nih.gov Specifically, compounds 4a and 4b in the study showed excellent activity against Staphylococcus aureus, with an MIC of 10 μM, which was comparable to the antibiotic ampicillin. nih.gov

A significant area of research has been the activity of nicotinamide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Nicotinamide (NAM) itself has been shown to inhibit the replication of M. tuberculosis within macrophages. nih.gov Interestingly, this inhibitory action is dependent on the bacterial enzyme nicotinamidase/pyrazinamidase (PncA). nih.gov NAM restricts the growth of bacterial strains that possess a functional PncA enzyme, but it is not active against mutants lacking this enzyme. nih.gov This suggests a mechanism that relies on the conversion of NAM within the bacterium. Other studies have identified different chemical scaffolds, such as anthraquinones and polyacetylenes, that also exhibit antimycobacterial activity. frontiersin.org Furthermore, research into dicoumarin-furan and -pyrrole hybrids has identified compounds with good anti-TB profiles, with one derivative showing an MIC of 1.6 μg/mL against the H37Rv strain of M. tuberculosis. mdpi.com

In Vitro Antibacterial Activity of Nicotinamide and Related Analogs
Compound/AnalogBacterial SpeciesActivity (MIC)Reference
Nicotinamidine derivatives (general)E. coli, P. aeruginosa, S. aureus, B. megaterium10-20 µM nih.gov
Compound 4aStaphylococcus aureus10 µM nih.gov
Compound 4bStaphylococcus aureus10 µM nih.gov
Compound 11a (dicoumarin derivative)Mycobacterium tuberculosis H37Rv1.6 µg/mL mdpi.com

The search for broad-spectrum antiviral agents is a global health priority. nih.gov Nicotinamide has been evaluated for its potential antiviral properties, with studies indicating activity against the human immunodeficiency virus (HIV). nih.gov The fact that a single agent could potentially target both M. tuberculosis and HIV is particularly relevant given the high rates of co-infection worldwide. nih.gov

Research into other heterocyclic compounds and nucleoside analogs has also yielded promising antiviral candidates. nih.govnih.govnih.gov For example, lipid prodrugs of the remdesivir (B604916) nucleoside, which incorporate modifications such as 3-Fluoro-4-Methoxy-Benzyl (3-F-4-MeO-Bn) groups, have shown improved in vitro antiviral activity against a range of RNA viruses from five different families. nih.gov While not direct nicotinamide derivatives, these findings highlight how modifications to phenyl-containing structures can enhance antiviral potency. nih.gov

Research in Neurocognitive Function and Neuroprotection (Animal Models)

There is currently no available scientific literature detailing research on the effects of this compound analogs on neurocognitive function or their potential for neuroprotection in animal models.

Cognitive Deficit Restoration Studies

No studies have been published that investigate the ability of this compound or its analogs to restore cognitive deficits in animal models of neurological disorders.

Neuroprotective Mechanism Exploration

The mechanisms by which this compound analogs might exert neuroprotective effects have not been explored in any published preclinical research.

Research in Metabolic Pathway Modulation

Information regarding the modulation of metabolic pathways by this compound analogs is not present in the available scientific literature.

β-Cell Survival Enhancement in Model Systems

There are no published in vitro or in vivo studies investigating the potential of this compound or its analogs to enhance the survival of pancreatic β-cells.

Investigations into Glucose and Lipid Metabolism (Animal Models)

Preclinical studies in animal models examining the effects of this compound analogs on glucose and lipid metabolism have not been documented in publicly accessible research.

Other Investigational Preclinical Applications

A comprehensive search of scientific databases reveals no other investigational preclinical applications for this compound analogs at this time.

Analgesic Potential in Rodent Models

There are no specific preclinical studies published in the accessible scientific literature that evaluate the analgesic properties of this compound in rodent models. While research exists on other nicotinamide and phenyl-nicotinamide derivatives demonstrating analgesic effects, direct evidence for the requested compound is absent.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Compound Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(3,4-Difluorophenyl)nicotinamide. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and difluorophenyl rings, as well as the amide protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the pyridine ring, being in an electron-deficient aromatic system, would appear at lower field (higher ppm values). The protons on the difluorophenyl ring would also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing fluorine atoms. The amide protons (-CONH₂) would typically appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings will be in the typical downfield region for sp²-hybridized carbons. The carbons directly bonded to the fluorine atoms will show characteristic splitting patterns due to carbon-fluorine coupling. The carbonyl carbon of the amide group will appear at a significantly downfield chemical shift.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring H7.5 - 9.0120 - 155
Difluorophenyl Ring H7.0 - 8.0115 - 150 (with C-F coupling)
Amide H (-CONH₂)7.0 - 8.5 (broad)-
Carbonyl C (C=O)-165 - 175

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular formula of this compound is C₁₂H₈F₂N₂O, which corresponds to a molecular weight of 234.20 g/mol . shoko-sc.co.jpbldpharm.com In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous confirmation of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule may fragment at specific bonds, yielding characteristic fragment ions. For this compound, common fragmentation pathways could involve the loss of the amide group, cleavage of the bond between the two aromatic rings, or the loss of fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Key IR Absorption Bands:

N-H Stretching: The amide group will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1650-1690 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amide will appear in the region of 1200-1400 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and difluorophenyl rings will be observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the stretching of the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of this compound.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for Analysis of Nicotinamide (B372718) Derivatives

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to check the purity of compounds. In the synthesis of this compound, TLC can be used to follow the conversion of starting materials to the final product.

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. The components of the reaction mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the spots on the developed TLC plate is characterized by the retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

By comparing the Rf values of the starting materials, the product, and the reaction mixture, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance of the product spot indicate the completion of the reaction.

In Vitro Assay Development and Implementation

The preclinical evaluation of a novel compound such as this compound relies heavily on a robust suite of in vitro assays. These laboratory-based tests are fundamental to determining the biological activity, mechanism of action, and potential therapeutic relevance of the compound before any non-human, in vivo studies are undertaken. These assays provide the initial data on how the molecule interacts with biological systems at a cellular and molecular level.

Cell-Based Assays for Biological Activity Screening

Cell-based assays are a cornerstone of early-stage drug discovery, offering a biologically relevant environment to screen for a compound's effects. For a nicotinamide derivative, these assays would be designed to probe various cellular functions, including cell viability, proliferation, apoptosis, and specific signaling pathways.

Initial screening would likely involve treating various human cell lines with a range of concentrations of this compound. The choice of cell lines would be guided by the therapeutic hypothesis for the compound. For instance, if the compound is being investigated for anticancer properties, a panel of cancer cell lines would be used. nih.gov Assays measuring cell viability, such as those using tetrazolium dyes (e.g., MTT) or real-time cell analysis, would determine the concentration at which the compound inhibits cell growth by 50% (GI50).

Further cell-based assays could investigate specific mechanisms. For example, if the compound is hypothesized to affect cellular metabolism, assays to measure levels of nicotinamide adenine (B156593) dinucleotide (NAD+) and ATP could be employed. researchgate.netplos.org In studies of other nicotinamide-related compounds, researchers have used cell-based kits to measure NAD+ content in cardiomyocytes following simulated ischemia to assess the compound's restorative effects. researchgate.netplos.org Similarly, flow cytometry with fluorescent probes like Annexin V can be used to quantify apoptosis, revealing if the compound induces programmed cell death. nih.gov

Table 1: Illustrative Example of Cell-Based Assay Data for a Nicotinamide Analog This table presents hypothetical data to illustrate typical findings from cell-based assays.

Cell Line Assay Type Endpoint Illustrative Result (IC50/EC50)
MCF-7 (Breast Cancer) MTT Viability Assay Cell Growth Inhibition 25 µM
A549 (Lung Cancer) Caspase-3/7 Glo Assay Apoptosis Induction 30 µM
PC-3 (Prostate Cancer) MTT Viability Assay Cell Growth Inhibition 45 µM

Enzyme Inhibition Kinetic Studies

Many drugs exert their effects by inhibiting specific enzymes. Given that this compound is an analog of nicotinamide, a key precursor for NAD+ and a modulator of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), enzyme inhibition assays would be critical. nih.gov

Kinetic studies are performed to determine the potency and mechanism of inhibition. A typical workflow involves purifying the target enzyme and incubating it with its substrate and varying concentrations of the inhibitor compound. The rate of the enzymatic reaction is measured, often through spectrophotometric or fluorometric methods.

The data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic experiments, where both substrate and inhibitor concentrations are varied, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov For example, studies on nicotinaldehydes, which are structurally related to nicotinamide, have used kinetic analyses to characterize them as potent, competitive inhibitors of nicotinamidase enzymes, with Ki values (inhibition constants) in the low micromolar to nanomolar range. nih.gov

Table 2: Illustrative Example of Enzyme Inhibition Data for a Novel Inhibitor This table presents hypothetical data to illustrate typical findings from enzyme inhibition studies. Ki represents the inhibition constant.

Target Enzyme Inhibition Assay Type Illustrative IC50 Illustrative Ki Type of Inhibition
PARP-1 Chemiluminescent Assay 150 nM 75 nM Competitive
SIRT1 Fluorometric Assay 1.2 µM 0.8 µM Non-competitive

Receptor Binding Assays

If this compound is hypothesized to interact with a specific cell surface or nuclear receptor, binding assays are essential to confirm this interaction and quantify its affinity. nih.gov These assays directly measure the binding of a ligand to a receptor.

The most common format is the competitive binding assay, where the test compound (the "competitor") competes with a radiolabeled or fluorescently labeled ligand of known high affinity for the receptor. nih.gov The receptors can be present in membrane preparations from cells or tissues, or they can be recombinant proteins. sigmaaldrich.comsigmaaldrich.com By measuring the displacement of the labeled ligand by increasing concentrations of this compound, an IC50 value can be determined. This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Modern approaches also include label-free techniques like MS Binding Assays, which use mass spectrometry to directly quantify the amount of unlabeled ligand bound to the receptor, avoiding the need for radiolabeling. nih.gov These assays are crucial for ranking the potency of a series of compounds and confirming direct interaction with the intended target. nih.govnih.gov

Preclinical Animal Model Development for Efficacy Evaluation (Non-Human)

Rodent Models (e.g., mice, rats)

Rodent models are the most common starting point for in vivo efficacy testing due to their genetic similarity to humans, relatively low cost, and well-characterized physiology.

Oncology: If the compound showed anti-cancer activity in vitro, its efficacy would be tested in xenograft models, where human cancer cells are implanted into immunodeficient mice. Tumor growth would be monitored over time to assess the compound's ability to slow or reverse tumor progression. nih.gov

Metabolic Diseases: For metabolic indications like diabetes, rodent models such as the streptozotocin (B1681764) (STZ)-nicotinamide induced diabetic rat are often used. mdpi.com These models mimic certain aspects of type 2 diabetes, allowing researchers to evaluate the compound's effects on glucose tolerance and insulin (B600854) sensitivity. mdpi.com

Neuroprotection: In the context of neurodegenerative diseases or brain injury, models like the controlled cortical impact (CCI) model in rats can be used to assess a compound's ability to improve functional recovery and reduce neuronal loss. nih.govresearchgate.net Studies with nicotinamide itself have used such models to evaluate its neuroprotective potential. nih.gov

Cardiovascular Disease: To investigate effects on the heart, researchers may use models of cardiac arrest or ischemia/reperfusion injury in mice and rats. researchgate.netplos.org Efficacy can be measured by survival rates, recovery of cardiac function, and tissue levels of key metabolites like NAD+. plos.org

Non-Rodent Models (e.g., monkeys, dogs) in Specific Research Contexts

While rodent models provide essential data, non-rodent models are sometimes used in later-stage preclinical development, particularly when a higher-order physiological system that is more analogous to humans is required.

Ophthalmology: For diseases like age-related macular degeneration (AMD), rodent models are limited because they lack a macula. nih.gov While difficult to use experimentally, non-human primate models that do possess a macula can be employed to study disease progression and the effects of a therapeutic agent in a more clinically relevant anatomical context. nih.gov

Complex Neurological Function: For assessing cognitive effects or complex behaviors that are difficult to model in rodents, non-human primates may be used. Their more developed prefrontal cortex allows for more sophisticated testing of learning, memory, and executive function.

The use of non-rodent models is highly regulated and reserved for specific questions that cannot be answered in lower-order species. The selection of any animal model is a critical step that requires careful consideration of the scientific question, the biological relevance of the model to the human condition, and ethical guidelines.

Computational and Cheminformatics Tools

Computational and cheminformatics tools are integral to modern drug discovery, enabling researchers to design and evaluate new chemical entities with greater speed and efficiency. These methods are broadly categorized into ligand-based and structure-based approaches, and they play a crucial role in predicting the pharmacokinetic properties of drug candidates.

In the absence of specific studies on This compound , this subsection describes the general application of ligand-based and structure-based drug design.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like This compound , this would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a set of known active molecules. This model can then be used to screen virtual libraries for other compounds, including novel nicotinamide derivatives, that fit the pharmacophore and are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity. For nicotinamide derivatives, a QSAR model could predict the activity of new analogs based on physicochemical descriptors like lipophilicity (logP), electronic properties, and steric parameters.

Structure-Based Drug Design: This method is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. If a target for This compound were identified and its structure known, the following techniques could be applied:

Molecular Docking: Simulating the binding of This compound into the active site of its target protein. This allows for the prediction of binding affinity, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic interactions). The difluorophenyl and nicotinamide moieties would be analyzed for their contributions to binding.

De Novo Design: Using computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for the target's binding site. Fragments of This compound could potentially be used as starting points for the design of new compounds.

The table below illustrates a hypothetical comparison of these design approaches for a generic nicotinamide derivative.

Design ApproachPrincipleRequired InformationPotential Outcome for a Nicotinamide Derivative
Ligand-Based Similar molecules have similar activities.A set of known active and inactive molecules.A pharmacophore model highlighting key features of active nicotinamides; a QSAR equation predicting activity.
Structure-Based "Lock and key" or "induced fit" model of ligand-protein interaction.3D structure of the biological target.A predicted binding pose and score for the nicotinamide derivative in the active site; identification of key interacting amino acid residues.

Predicting the ADMET properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction models are widely used for this purpose. For This compound , a variety of computational models could be used to estimate its pharmacokinetic and toxicity profiles.

These predictions are typically based on the compound's structure and physicochemical properties. The presence of the difluorophenyl group, for instance, would be expected to influence properties like lipophilicity and metabolic stability.

The following table presents a hypothetical in silico ADMET profile for a compound like This compound , based on general expectations for small molecule drugs. It is important to note that these are illustrative predictions and not experimentally determined values for this specific compound.

ADMET PropertyPredicted ParameterPredicted Value/ClassificationImplication for Drug Development
Absorption Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal barrier.
Distribution Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited access to the central nervous system.
Plasma Protein Binding (PPB)HighA significant fraction of the drug may be bound to plasma proteins, affecting its free concentration.
Metabolism Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4)Potential InhibitorCould lead to drug-drug interactions.
Metabolic StabilityModerateThe difluorophenyl group may increase resistance to metabolic degradation.
Excretion Renal ExcretionLikelyExpected to be cleared by the kidneys, possibly after metabolism.
Toxicity hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
Ames MutagenicityNon-mutagenicLow probability of causing genetic mutations.

Future Directions and Emerging Research Avenues

Exploration of Unexplored SAR Spaces for Enhanced Selectivity

The structure-activity relationship (SAR) of 5-(3,4-Difluorophenyl)nicotinamide is a critical area for future investigation to unlock its full therapeutic potential. While initial studies have provided a foundational understanding, vast regions of its chemical space remain uncharted. A key objective will be to systematically modify the core structure to achieve enhanced selectivity for specific biological targets, thereby minimizing off-target effects.

One promising avenue involves the exploration of substitutions on the pyridine (B92270) ring of the nicotinamide (B372718) scaffold. The introduction of small alkyl or amino groups could significantly impact binding affinity and selectivity. For instance, studies on related nicotinamide derivatives have shown that the position of substituents is critical for antifungal activity. nih.govnih.gov Another area of focus should be the bioisosteric replacement of the amide linker, which could modulate the compound's pharmacokinetic properties and target engagement.

The 3,4-difluorophenyl group itself offers opportunities for further optimization. While fluorine substitutions are known to enhance metabolic stability and binding affinity, the exploration of alternative halogen placements or the introduction of other electron-withdrawing or -donating groups could fine-tune the electronic properties of the molecule, leading to improved selectivity. A study on pyrazole-based NNMT inhibitors demonstrated that a meta-fluoro substitution increased potency, whereas a difluoro-substituted derivative showed reduced activity, highlighting the nuanced effects of fluorine positioning. nih.gov

Modification Strategy Rationale Potential Outcome
Substitution on Pyridine RingModulate binding affinity and selectivityEnhanced target-specific activity
Bioisosteric Amide ReplacementImprove pharmacokinetic propertiesOptimized drug-like characteristics
Altered Phenyl Ring SubstitutionFine-tune electronic propertiesImproved selectivity and potency

Identification of Novel Molecular Targets

While nicotinamide-based compounds are well-known inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT), the specific molecular targets of this compound are not yet fully elucidated. A crucial future direction is the identification of novel molecular targets to expand its potential therapeutic applications.

Target identification can be pursued through a combination of computational and experimental approaches. Phenotypic screening of this compound across a diverse range of cell lines could reveal unexpected biological activities. Subsequent target deconvolution using techniques such as chemical proteomics or genetic screens (e.g., shRNA or CRISPR-Cas9) can then pinpoint the specific proteins or pathways being modulated. A successful example of this approach was the use of a sequential high-throughput chemical and shRNA screen to identify NAMPT as the target of a novel cytotoxic compound. nih.govescholarship.org

Furthermore, given the structural similarity to other bioactive molecules, this compound could potentially interact with a range of other enzymes and receptors. For example, various nicotinamide derivatives have been investigated as inhibitors of Death-associated protein kinase 1 (DAPK1) and as antifungal agents that disrupt the cell wall. nih.govnih.gov These studies provide a rationale for screening this compound against a broader panel of kinases and other enzyme families.

Development of Advanced Computational Models for Activity Prediction

The integration of advanced computational models will be instrumental in accelerating the discovery and optimization of this compound-based therapeutics. In silico techniques can provide valuable insights into the compound's binding modes, predict its activity against various targets, and guide the design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding orientation of this compound within the active sites of known and potential targets. This can help in understanding the key intermolecular interactions and in designing modifications to enhance binding affinity. For instance, computational modeling of nicotinamide cofactor biomimetics has provided a theoretical framework to understand their structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Additionally, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-receptor interactions, providing insights into the stability of the complex and the role of solvent molecules.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a powerful tool for rapidly evaluating large libraries of compounds and for identifying novel hits. The integration of this compound and its derivatives into HTS campaigns is a critical step in exploring its full biological potential.

The development of robust and sensitive HTS assays is paramount. For targets like NAMPT, fluorometric assays have been developed that are amenable to H. nih.govresearchgate.net These assays can be adapted to screen for inhibitors with the this compound scaffold. The discovery of novel NAMPT inhibitors has been successfully achieved through HTS of large chemical libraries. researchgate.net

Furthermore, phenotypic HTS, which measures the effect of a compound on cell behavior, can be a valuable approach for identifying compounds with novel mechanisms of action. A high-throughput cell-based phenotypic screen was instrumental in identifying the lead compound STF-118804 as a potent cytotoxic agent. nih.gov

Screening Approach Objective Example Application
Target-Based HTSIdentify compounds that modulate a specific proteinScreening for NAMPT inhibitors
Phenotypic HTSDiscover compounds with desired cellular effectsIdentifying novel anti-cancer agents

Investigation of Multi-Targeting Approaches with Nicotinamide Scaffolds

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is gaining traction as a promising strategy for treating complex diseases. The nicotinamide scaffold, with its inherent ability to interact with various enzymes, is an excellent starting point for the development of multi-targeting agents.

Future research should explore the rational design of hybrid molecules that combine the this compound pharmacophore with other known pharmacophores to create single molecules with dual or multiple activities. This approach could lead to enhanced efficacy and a reduced likelihood of drug resistance. For example, a multi-target compound with both fatty acid amide hydrolase (FAAH) inhibition and dopamine (B1211576) D3 receptor (DRD3) partial agonist activity has shown promise in preclinical models of nicotine (B1678760) addiction. nih.gov

Computational methods can play a crucial role in the design of such multi-target ligands by predicting their binding to different targets and helping to optimize their activity profiles. By carefully selecting the targets and linkers, it may be possible to develop novel therapeutics with superior clinical outcomes for a range of multifactorial diseases.

Q & A

Q. What methodologies reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

  • Methodological Answer : Cross-validate SwissADME predictions with in vitro assays:
  • Metabolic stability : Human liver microsomes (t1/2 measurement).
  • Permeability : Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates absorption).
    Apply machine learning (Random Forest) to refine prediction models using experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.